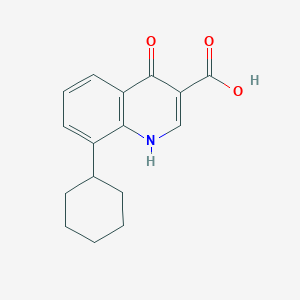
8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 8-ciclohexil-4-hidroxiquinolina-3-carboxílico es un compuesto químico con la fórmula molecular C16H17NO3. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Este compuesto es conocido por su estructura única, que incluye un grupo ciclohexilo unido al anillo de quinolina y un grupo hidroxilo en la posición 4. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas distintas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 8-ciclohexil-4-hidroxiquinolina-3-carboxílico normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de 8-hidroxiquinolina, que sirve como estructura principal.
Ciclohexilación: La introducción del grupo ciclohexilo se puede lograr mediante reacciones de alquilación. Un método común implica el uso de bromuro de ciclohexilo en presencia de una base como el hidruro de sodio.
Carboxilación: El grupo carboxilo se introduce mediante reacciones de carboxilación, a menudo utilizando dióxido de carbono en condiciones de alta presión y temperatura.
Hidroxilación: El grupo hidroxilo en la posición 4 se puede introducir mediante reacciones de hidroxilación selectivas, utilizando reactivos como el peróxido de hidrógeno u otros agentes oxidantes.
Métodos de producción industrial
La producción industrial del ácido 8-ciclohexil-4-hidroxiquinolina-3-carboxílico puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo o los procesos catalíticos. Estos métodos tienen como objetivo optimizar el rendimiento, reducir el tiempo de reacción y minimizar el uso de reactivos peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 8-ciclohexil-4-hidroxiquinolina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar derivados de quinona.
Reducción: El compuesto puede sufrir reacciones de reducción para formar derivados de dihidroquinolina.
Sustitución: El anillo aromático puede participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los agentes nitrantes se utilizan para reacciones de sustitución.
Productos principales formados
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidroquinolina.
Sustitución: Diversos derivados de quinolina sustituidos, dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 8-ciclohexil-4-hidroxiquinolina-3-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto exhibe propiedades antimicrobianas y antifúngicas, lo que lo hace útil en estudios biológicos.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de medicamentos para tratar infecciones y ciertos tipos de cáncer.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 8-ciclohexil-4-hidroxiquinolina-3-carboxílico implica su interacción con varios objetivos moleculares:
Quelación: El compuesto puede quelar iones metálicos, lo cual es crucial para su actividad antimicrobiana.
Inhibición enzimática: Puede inhibir ciertas enzimas, interrumpiendo las vías metabólicas en los microorganismos.
Intercalación del ADN: El compuesto puede intercalarse en el ADN, afectando los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
Compuestos similares
8-Hidroxiquinolina: Carece del grupo ciclohexilo pero comparte la estructura del hidroxilo y la quinolina.
8-Metilquinolina: Contiene un grupo metilo en lugar de un grupo ciclohexilo.
Ácido 4-hidroxiquinolina-3-carboxílico: Estructura similar pero sin el grupo ciclohexilo.
Singularidad
El ácido 8-ciclohexil-4-hidroxiquinolina-3-carboxílico es único debido a la presencia del grupo ciclohexilo, que mejora su lipofilia y potencialmente su actividad biológica. Esta característica estructural lo distingue de otros derivados de quinolina y contribuye a sus propiedades químicas y biológicas específicas.
Propiedades
Número CAS |
55376-72-2 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
8-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h4,7-10H,1-3,5-6H2,(H,17,18)(H,19,20) |
Clave InChI |
CTQQKCSUXKVWIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


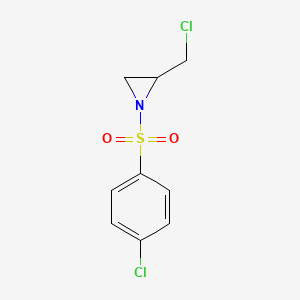
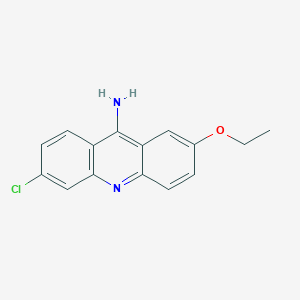

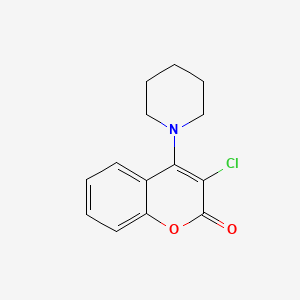
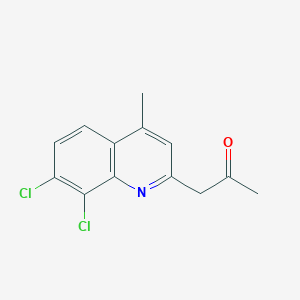
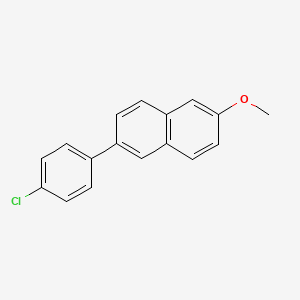
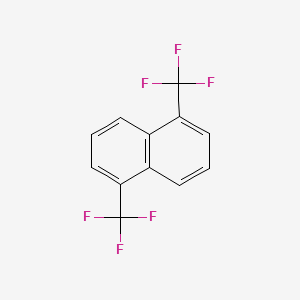

![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)
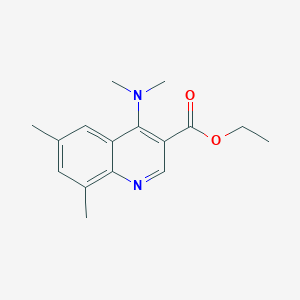


![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)

